(3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol is a chiral compound characterized by a tetrahydrofuran ring with a substitution at the fourth position by a 3-ethoxypropylamino group. This unique structure may endow the compound with distinctive chemical and biological properties, making it of interest in various fields such as medicinal chemistry and organic synthesis. The molecular formula for this compound is , and it has a molecular weight of 189.25 g/mol.
The specific products formed depend on the reaction conditions and reagents used, with oxidation potentially yielding ketones and reduction leading to primary or secondary alcohols.
The biological activity of (3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol is under investigation for its potential pharmacological properties. It may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways related to signal transduction or metabolism. This interaction could lead to therapeutic effects that warrant further research in medicinal applications.
The synthesis of (3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol typically involves:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield, while process optimization techniques are utilized to minimize by-products and maximize purity.
(3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol has potential applications across various domains:
Research into the interaction of (3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol with biological targets is crucial for understanding its potential therapeutic effects. Studies may focus on its binding affinity to specific receptors and enzymes, as well as its influence on metabolic pathways. Such investigations are essential for elucidating the compound's mechanism of action and evaluating its pharmacological potential.
Several compounds share structural similarities with (3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (R)-Tetrahydrofuran-3-ol | C4H8O2 | Lacks the ethoxypropyl group; simpler structure |
| (3S,4R)-4-(Triazol-1-yl)oxolan-3-ol | C6H9N3O2 | Contains a triazole ring providing different reactivity |
| (R)-Tetrahydrofuran derivative | C5H10O2 | May possess different functional groups affecting solubility |
These compounds exhibit distinct characteristics that differentiate them from (3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol, particularly in terms of reactivity and potential applications in medicinal chemistry .